2-Methyl-1-phenethylimidazole
CAS No.: 60053-09-0
Cat. No.: VC18418372
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60053-09-0 |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 2-methyl-1-(2-phenylethyl)imidazole |
| Standard InChI | InChI=1S/C12H14N2/c1-11-13-8-10-14(11)9-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3 |
| Standard InChI Key | HALGWCNPHCVXPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1CCC2=CC=CC=C2 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
2-Methyl-1-phenethylimidazole (C₁₂H₁₄N₂) consists of an imidazole core substituted at the 1-position with a phenethyl group (–CH₂CH₂C₆H₅) and at the 2-position with a methyl group (–CH₃). The imidazole ring, a five-membered aromatic system with two nitrogen atoms at non-adjacent positions, confers electronic asymmetry, influencing its reactivity and intermolecular interactions . The phenethyl substituent introduces steric bulk and aromatic π-system interactions, while the methyl group enhances electron density at the adjacent nitrogen.
Stereoelectronic Effects
The orientation of the phenethyl group relative to the imidazole ring impacts conformational stability. Computational models of analogous compounds, such as 2-methyl-1-(2-phenylethenyl)imidazole (PubChem CID 5374937), suggest that non-planar arrangements minimize steric clashes between substituents . For 2-methyl-1-phenethylimidazole, the single-bonded ethyl linker likely permits greater rotational freedom compared to vinyl-linked analogs, potentially enhancing solubility in non-polar solvents.
Synthetic Methodologies and Optimization
Cyclization Strategies
The synthesis of imidazole derivatives often involves cyclization reactions between α-aminocarbonyl precursors and ammonia equivalents. For example, the preparation of 1-methyl-4-phenyl-1H-imidazol-2-amine employs a three-step sequence:
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Cyclization: Reaction of α-haloketones with acetylguanidine under basic conditions .
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Hydrolysis: Acidic cleavage of protective groups to yield the free amine .
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Methylation: Alkylation using methyl iodide in the presence of sodium hydride .
Microwave-Assisted Synthesis
Recent advances in microwave-assisted organic synthesis (MAOS) have improved yields and reduced reaction times for imidazole derivatives. Ermolat’ev et al. demonstrated that microwave irradiation accelerates the hydrazinolysis of imidazo[1,2-a]pyrimidines, achieving >80% yields in minutes . Applying MAOS to 2-methyl-1-phenethylimidazole could mitigate thermal degradation pathways observed in conventional heating methods.
Physicochemical Properties and Spectral Data
Molecular Weight and Solubility
The molecular weight of 2-methyl-1-phenethylimidazole is calculated as 186.25 g/mol, comparable to its structural analog 2-methyl-1-(2-phenylethenyl)imidazole (184.24 g/mol) . The extended alkyl chain in the phenethyl group enhances lipophilicity, predicting solubility in organic solvents like dichloromethane (logP ≈ 2.8) and limited aqueous solubility (<1 mg/mL).
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the methyl group at δ 2.4–2.6 ppm, multiplet resonances for the phenethyl aromatic protons (δ 7.2–7.4 ppm), and distinct imidazole ring protons (δ 6.9–7.1 ppm) .
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¹³C NMR: The carbonyl carbon (if present) typically appears near δ 165–175 ppm, while aromatic carbons resonate between δ 125–140 ppm .
Biological and Industrial Applications
Material Science Applications
The aromatic and heterocyclic nature of 2-methyl-1-phenethylimidazole makes it a candidate for organic semiconductors or ionic liquids. For example, ethyl-3-methylimidazolium derivatives are widely used as electrolytes in batteries . Introducing a phenethyl moiety might enhance thermal stability or ionic conductivity.
Comparative Analysis with Related Compounds
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